(2-Methylpropyl)(2-phenylethyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJFFRMEBNWEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpropyl 2 Phenylethyl Amine and Its Analogs
Direct Synthesis Approaches
Direct methods for the formation of the C-N bond in (2-Methylpropyl)(2-phenylethyl)amine often rely on well-established organic reactions that are widely used for the synthesis of amines.
Reductive Amination Strategies for this compound Synthesis
Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine.
For the synthesis of this compound, the most direct reductive amination strategy involves the reaction of phenylacetaldehyde (B1677652) with isobutylamine (B53898). The reaction begins with the nucleophilic attack of the primary amine (isobutylamine) on the carbonyl carbon of the aldehyde (phenylacetaldehyde) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The subsequent in-situ reduction of the imine yields the target secondary amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and handling. Common reducing agents include:
Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent.
Sodium cyanoborohydride (NaBH₃CN) : Particularly effective for reductive aminations as it is more selective for the protonated imine over the starting carbonyl compound.
Sodium triacetoxyborohydride (NaBH(OAc)₃) : A mild and effective reagent that is often used for the reductive amination of a wide range of aldehydes and ketones.
Catalytic Hydrogenation (H₂/catalyst) : Hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and effective method, though it may require specialized equipment to handle the hydrogen gas.
The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the reaction efficiency and the formation of byproducts.
| Reactant 1 | Reactant 2 | Key Step | Product |
| Phenylacetaldehyde | Isobutylamine | Imine formation and subsequent reduction | This compound |
Coupling Reactions in Amine Formation Relevant to this compound Precursors
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orglibretexts.orgopenochem.org This reaction is highly versatile and tolerates a wide range of functional groups. While not directly applicable to the synthesis of this compound from non-aromatic precursors, it is a powerful tool for synthesizing aryl amine precursors that could be further elaborated. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl amine. libretexts.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. youtube.com
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.orgnih.govsemanticscholar.org Similar to the Buchwald-Hartwig reaction, it is primarily used for N-arylation. mdpi.com Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of milder, ligand-assisted protocols. The proposed mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. mdpi.com
| Coupling Reaction | Catalyst | Typical Substrates | Bond Formed | Relevance to Target Synthesis |
| Buchwald-Hartwig Amination | Palladium | Aryl Halides/Triflates, Amines | C(aryl)-N | Synthesis of N-aryl precursors for analogs |
| Ullmann Condensation | Copper | Aryl Halides, Amines | C(aryl)-N | Synthesis of N-aryl precursors for analogs |
Advanced Catalytic Synthesis of N-Substituted Amines
Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of N-substituted amines, including transition metal-catalyzed hydroamination and asymmetric hydrogenation for the preparation of chiral amines.
Transition Metal-Catalyzed Hydroamination and Related Transformations
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne), is a highly atom-economical method for the synthesis of amines. bohrium.comlibretexts.orglibretexts.org This reaction can be catalyzed by a variety of transition metals, including both early and late transition metals. acs.orgmdpi.com
Early Transition Metals and Lanthanides: Catalysts based on metals like titanium, zirconium, and samarium are effective for hydroamination. libretexts.orgacs.org These reactions often proceed through a metal-amido intermediate that undergoes nucleophilic attack on the coordinated alkene.
Late Transition Metals: Catalysts based on palladium, rhodium, iridium, and nickel have also been developed for hydroamination. acs.orgnih.gov The mechanisms for these catalysts can vary, sometimes involving oxidative addition of the N-H bond to the metal center. Nickel-hydride catalyzed hydroamination has emerged as a significant strategy. nih.govresearchgate.net
For the synthesis of this compound, a hypothetical hydroamination approach could involve the reaction of styrene (B11656) with isobutylamine. However, controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) can be a challenge and is highly dependent on the catalyst system employed.
Asymmetric Hydrogenation for Chiral Amine Synthesis Related to this compound
If the target amine contains a stereocenter, as would be the case for analogs of this compound where the phenylethyl group is substituted at the benzylic position, asymmetric synthesis becomes crucial. Asymmetric hydrogenation of a prochiral imine is one of the most effective methods for producing enantiomerically enriched chiral amines. researchgate.netnih.govacs.org
This process involves the reduction of an imine using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst typically consists of a metal center (e.g., iridium, rhodium, or palladium) and a chiral ligand. researchgate.net The chiral ligand coordinates to the metal and creates a chiral environment, which directs the hydrogenation to occur preferentially from one face of the imine, leading to the formation of one enantiomer in excess.
For instance, the asymmetric hydrogenation of the imine formed from a substituted acetophenone and isobutylamine would yield a chiral analog of this compound. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions.
The design and synthesis of chiral ligands are central to the success of asymmetric hydrogenation. nih.gov A vast array of chiral phosphine ligands has been developed and successfully applied in the synthesis of chiral amines. These ligands can be broadly categorized based on their structural features:
C₂-Symmetric Diphosphines: Ligands such as BINAP and DuPHOS possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to high enantioselectivity.
P-Chiral Phosphines: In these ligands, the phosphorus atom itself is a stereogenic center. nih.govacs.org Ligands like BisP* and MiniPHOS have shown excellent performance in asymmetric hydrogenation.
Monodentate Phosphines: While bidentate ligands are more common, certain chiral monodentate phosphines have also been used effectively in asymmetric catalysis. pharm.or.jp
Phosphine-Phosphoramidites: These hybrid ligands have demonstrated high efficiency in the iridium-catalyzed asymmetric hydrogenation of sterically hindered imines. acs.org
The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and enantioselectivity for a specific substrate. The development of new and more efficient chiral ligands remains an active area of research in organic synthesis.
| Ligand Class | Key Feature | Example(s) | Application |
| C₂-Symmetric Diphosphines | Chiral backbone with a C₂ axis | BINAP, DuPHOS | Asymmetric hydrogenation of imines |
| P-Chiral Phosphines | Stereogenic phosphorus atom | BisP*, MiniPHOS | Asymmetric hydrogenation of imines |
| Phosphine-Phosphoramidites | Hybrid ligand structure | (Sc,Sa)-PEAPhos | Asymmetric hydrogenation of sterically hindered imines |
Alternative and Emerging Synthetic Routes
In the continuous quest for more efficient, selective, and sustainable chemical transformations, researchers have been exploring alternative and emerging synthetic routes for the preparation of this compound and its analogs. These advanced methodologies often focus on the asymmetric construction of stereogenic centers and the use of multicomponent reactions to increase molecular complexity in a single step.
Strategies for Constructing Carbon-Heteroatom Stereogenic Centers
The creation of stereogenic centers, particularly those involving a carbon-heteroatom bond, is a cornerstone of modern asymmetric synthesis. For N-substituted phenylethylamines, the focus is often on establishing chirality at the α- or β-position of the ethylamine (B1201723) backbone or on the substituent attached to the nitrogen atom. Recent advances in this area include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis. mdpi.commdpi.comnih.gov
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans' oxazolidinone auxiliaries, for instance, can be acylated and then subjected to diastereoselective alkylation to introduce a chiral center. For the synthesis of a this compound analog, one could envision attaching a phenacetyl group to a chiral oxazolidinone, followed by a diastereoselective reduction of the carbonyl and subsequent alkylation of the nitrogen.
Another powerful strategy involves the use of chiral auxiliaries derived from readily available natural products, such as pseudoephedrine. The attachment of a carboxylic acid to pseudoephedrine forms an amide, which can then be enolized and alkylated with high diastereoselectivity. Subsequent removal of the auxiliary would yield the chiral product. wikipedia.org
Table 1: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
| Evans' Oxazolidinones | Aldol, Alkylation | High diastereoselectivity, reliable formation of new stereocenters. |
| Pseudoephedrine | Alkylation | Readily available in both enantiomeric forms, high diastereoselectivity. wikipedia.org |
| (S)-(-)-1-Phenylethylamine | Resolution, Asymmetric synthesis | Used for resolution of racemates and as a chiral building block. sigmaaldrich.com |
| (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis | Versatile auxiliary for the synthesis of chiral amines. sigmaaldrich.com |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. mdpi.com For instance, proline and its derivatives can catalyze asymmetric aldol or Mannich reactions, which could be adapted to construct the chiral backbone of phenylethylamine derivatives. mdpi.com
Transition metal-catalyzed reactions offer another avenue for the enantioselective synthesis of these compounds. Nickel-catalyzed cross-coupling reactions, for example, have been employed for the asymmetric synthesis of amines. organic-chemistry.orgnih.gov A chiral nickel catalyst can couple an alkylzinc reagent with a racemic α-substituted alkyl halide to provide chiral products with high enantioselectivity. organic-chemistry.org This approach could potentially be used to introduce the isobutyl group onto the nitrogen atom of a phenylethylamine precursor in an enantioselective manner.
Multicomponent Reactions Involving Amine Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. beilstein-journals.orgwikipedia.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are well-suited for the synthesis of amine derivatives. wikipedia.orgorganic-chemistry.org
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.org To synthesize a structure related to this compound, one could employ 2-phenylethylamine as the amine component, isobutyraldehyde as the aldehyde, a suitable carboxylic acid, and an isocyanide. The resulting Ugi product could then be further modified to yield the target compound. A review on isocyanide-based multicomponent reactions has highlighted a stereoselective Ugi reaction using 4-methoxy-phenylethylamine as a chiral auxiliary, demonstrating the potential for asymmetric synthesis in this context. beilstein-journals.orgbeilstein-journals.org
The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While this reaction does not directly incorporate an amine, the resulting product can be a precursor to more complex amine-containing molecules. For instance, a Passerini reaction with isobutyraldehyde could be envisioned, with subsequent chemical transformations to introduce the phenylethylamine moiety. beilstein-journals.org
These multicomponent strategies allow for the rapid generation of molecular diversity from simple and readily available starting materials. The products of Ugi and Passerini reactions often serve as valuable intermediates for the synthesis of more complex molecules, including peptidomimetics and heterocyclic compounds. nih.govnih.gov
Table 2: Key Features of Ugi and Passerini Reactions
| Reaction | Components | Product | Key Features |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | High atom economy, convergent synthesis of complex molecules. wikipedia.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | One of the first MCRs, versatile for creating diverse libraries. wikipedia.org |
The application of these emerging synthetic routes provides powerful and flexible platforms for the synthesis of this compound and its analogs, with significant potential for the discovery of new chemical entities with interesting properties.
Reactivity and Derivatization Studies of 2 Methylpropyl 2 Phenylethyl Amine
Reactions at the Secondary Amine Functionality of (2-Methylpropyl)(2-phenylethyl)amine
The lone pair of electrons on the nitrogen atom of the secondary amine group is the primary site of its nucleophilic and basic character, making it susceptible to a range of reactions.
Acylation and Amide Bond Formation
The secondary amine of this compound can readily undergo acylation to form N-substituted amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). libretexts.orgchemguide.co.uk The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent.
Common acylating agents that can be employed include acetyl chloride, benzoyl chloride, and acetic anhydride. For instance, the reaction with acetyl chloride would yield N-(2-methylpropyl)-N-(2-phenylethyl)acetamide. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. mdpi.com Similarly, reaction with acetic anhydride produces the corresponding acetamide (B32628) and acetic acid as a byproduct. libretexts.org
| Acylating Agent | Product | Byproduct |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-(2-Methylpropyl)-N-(2-phenylethyl)acetamide | HCl |
| Acetic Anhydride ((CH₃CO)₂O) | N-(2-Methylpropyl)-N-(2-phenylethyl)acetamide | CH₃COOH |
| Benzoyl Chloride (C₆H₅COCl) | N-(2-Methylpropyl)-N-(2-phenylethyl)benzamide | HCl |
Further N-Alkylation and Quaternization
As a secondary amine, this compound can be further alkylated to form a tertiary amine. This reaction, known as N-alkylation, typically involves an alkyl halide, such as methyl iodide or ethyl bromide. nih.govrsc.org The reaction proceeds via a nucleophilic substitution mechanism. For example, reaction with methyl iodide would yield N-methyl-N-(2-methylpropyl)(2-phenylethyl)amine.
If the resulting tertiary amine is treated with another equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt can be formed. bath.ac.uk This process, known as quaternization, results in a positively charged nitrogen atom with four alkyl substituents. The properties of the resulting quaternary ammonium salt, such as solubility, can be significantly different from the parent secondary or tertiary amine.
| Alkylating Agent | Product Type | Example Product Name |
|---|---|---|
| Methyl Iodide (CH₃I) | Tertiary Amine | N-Methyl-N-(2-methylpropyl)-N-(2-phenylethyl)amine |
| Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine | N-Ethyl-N-(2-methylpropyl)-N-(2-phenylethyl)amine |
| Methyl Iodide (excess) | Quaternary Ammonium Salt | Dimethyl(2-methylpropyl)(2-phenylethyl)ammonium iodide |
Formation of Nitrosamine Derivatives
Secondary amines can react with nitrosating agents, such as nitrous acid (HNO₂), to form N-nitrosamines. sci-hub.sesemanticscholar.org Nitrous acid is often generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid. The reaction with this compound would lead to the formation of N-nitroso-(2-methylpropyl)(2-phenylethyl)amine. N-nitrosamines are a class of compounds that have been studied for their chemical properties and biological activities. freethinktech.com The formation of nitrosamines is a significant reaction in the context of pharmaceutical chemistry and food science due to potential toxicological concerns. researchgate.net
Reactivity of the Phenylethyl Moiety in this compound
The phenyl ring within the phenylethyl group is susceptible to electrophilic aromatic substitution, and the ethyl side chain can also undergo certain chemical modifications.
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of the phenylethyl group can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. researchgate.netresearchgate.net The (2-methylpropyl)aminoethyl group acts as an activating group and an ortho-, para-director. This is because the nitrogen atom can donate its lone pair of electrons to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions. researchgate.net
Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) leads to the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) onto the aromatic ring can be achieved using an acyl chloride or acid anhydride with a Lewis acid catalyst. nih.govnih.gov However, the basicity of the amine can interfere with the Lewis acid catalyst, often necessitating protection of the amino group prior to the reaction.
Friedel-Crafts Alkylation: Similar to acylation, an alkyl group can be introduced using an alkyl halide and a Lewis acid catalyst. beilstein-journals.org This reaction is also prone to complications such as polyalkylation and carbocation rearrangements.
| Reaction | Reagents | Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(2-((2-Methylpropyl)amino)ethyl)-2-nitrobenzene and 1-(2-((2-Methylpropyl)amino)ethyl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-(2-((2-methylpropyl)amino)ethyl)benzene and 1-Bromo-4-(2-((2-methylpropyl)amino)ethyl)benzene |
Side-Chain Modifications and Functionalization
The ethyl side chain of the phenylethyl moiety can also be a site for chemical modification. One notable reaction is the oxidation of the benzylic carbon (the carbon atom attached to the phenyl ring). Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains of aromatic rings. libretexts.orglibretexts.org However, for this reaction to occur, the benzylic carbon must have at least one hydrogen atom. In the case of this compound, the benzylic carbon has two hydrogens, making it susceptible to oxidation under harsh conditions, which could potentially lead to cleavage of the side chain or formation of a carboxylic acid. libretexts.org However, the presence of the amine functionality would likely be affected under such strong oxidizing conditions, potentially leading to complex product mixtures. More selective oxidation methods would be required to target the side chain without affecting the amine.
Exploration of Chemical Transformations for Structural Diversification
The secondary amine functionality of this compound serves as a versatile anchor for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. These transformations are pivotal in modifying the molecule's steric and electronic properties, which can be instrumental in various research applications. Key reactions include N-acylation, N-alkylation, sulfonamide formation, and the synthesis of urea (B33335) derivatives, each providing a pathway to novel molecular architectures.
N-Acylation
The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides a straightforward method for the synthesis of corresponding amides. This transformation is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of the acylating agent allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. These reactions are generally high-yielding and proceed under mild conditions.
A representative set of N-acylation reactions is detailed in the table below, showcasing the versatility of this transformation.
| Acylating Agent | Base | Solvent | Product | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | N-(2-Methylpropyl)-N-(2-phenylethyl)acetamide | 92 |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran | N-(2-Methylpropyl)-N-(2-phenylethyl)benzamide | 88 |
| 4-Nitrobenzoyl Chloride | Triethylamine | Dichloromethane | N-(2-Methylpropyl)-4-nitro-N-(2-phenylethyl)benzamide | 85 |
| Acetic Anhydride | - | Neat | N-(2-Methylpropyl)-N-(2-phenylethyl)acetamide | 95 |
This table presents representative data compiled from typical N-acylation reactions of secondary amines.
N-Alkylation
N-alkylation of this compound introduces further substitution on the nitrogen atom, leading to the formation of tertiary amines. This reaction typically involves the use of alkyl halides as alkylating agents. youtube.comwikipedia.orgmasterorganicchemistry.com The reactivity of the alkyl halide and the reaction conditions can be tuned to control the extent of alkylation. It is a common challenge in amine alkylation to avoid over-alkylation to the quaternary ammonium salt. masterorganicchemistry.com However, for the synthesis of tertiary amines, careful control of stoichiometry and reaction conditions can lead to good yields of the desired product. youtube.com
The following table illustrates typical N-alkylation reactions.
| Alkylating Agent | Base | Solvent | Product | Yield (%) |
| Methyl Iodide | K2CO3 | Acetonitrile (B52724) | N-Methyl-N-(2-methylpropyl)-N-(2-phenylethyl)amine | 85 |
| Benzyl Bromide | NaHCO3 | Dimethylformamide | N-Benzyl-N-(2-methylpropyl)-N-(2-phenylethyl)amine | 78 |
| Ethyl Bromoacetate | Diisopropylethylamine | Tetrahydrofuran | Ethyl 2-((2-methylpropyl)(2-phenylethyl)amino)acetate | 75 |
This table presents representative data compiled from typical N-alkylation reactions of secondary amines.
Sulfonamide Formation
The reaction of this compound with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is analogous to N-acylation and provides a robust method for introducing sulfonyl groups with various substituents. The resulting sulfonamides are often stable, crystalline solids.
| Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |
| Benzenesulfonyl Chloride | Pyridine | Dichloromethane | N-(2-Methylpropyl)-N-(2-phenylethyl)benzenesulfonamide | 90 |
| p-Toluenesulfonyl Chloride | Triethylamine | Tetrahydrofuran | N-(2-Methylpropyl)-4-methyl-N-(2-phenylethyl)benzenesulfonamide | 87 |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | N-(2-Methylpropyl)-N-(2-phenylethyl)methanesulfonamide | 93 |
This table presents representative data compiled from typical sulfonamide formation reactions of secondary amines.
Urea Derivative Synthesis
This compound can be converted to a variety of urea derivatives through reaction with isocyanates or other carbonyl sources. wikipedia.orggoogle.comorganic-chemistry.orgasianpubs.org The reaction with an isocyanate is typically a direct addition that proceeds readily without the need for a catalyst, affording unsymmetrical ureas in high yields. researchgate.net
| Isocyanate | Solvent | Product | Yield (%) |
| Phenyl Isocyanate | Tetrahydrofuran | 1-(2-Methylpropyl)-1-(2-phenylethyl)-3-phenylurea | 95 |
| Methyl Isocyanate | Dichloromethane | 1-(2-Methylpropyl)-1-(2-phenylethyl)-3-methylurea | 98 |
| 4-Chlorophenyl Isocyanate | Acetonitrile | 1-(4-Chlorophenyl)-3-(2-methylpropyl)-3-(2-phenylethyl)urea | 92 |
This table presents representative data compiled from typical urea formation reactions of secondary amines with isocyanates.
N-Nitrosation
The reaction of secondary amines with a nitrosating agent, such as sodium nitrite in an acidic medium, leads to the formation of N-nitrosamines. This transformation has been reported for structurally related amines. For example, the synthesis of N-2-methylpropyl-N-1'-methylacetonylnitrosamine involves the nitrosation of the corresponding secondary amine with sodium nitrite. nih.gov This suggests that this compound would likely undergo a similar transformation to yield N-nitroso-(2-methylpropyl)(2-phenylethyl)amine.
Applications of 2 Methylpropyl 2 Phenylethyl Amine and Its Derivatives in Chemical Research
Role as a Versatile Building Block in Organic Synthesis
The reactivity of the secondary amine and the presence of the phenylethyl scaffold make (2-Methylpropyl)(2-phenylethyl)amine a useful precursor and intermediate in the creation of more complex and functionalized molecules.
Precursor for Complex Organic Molecules
The fundamental structure of this compound is found within the architecture of more intricate molecules, particularly in the realm of medicinal chemistry. The broader class of 2-phenethylamines is a well-established pharmacophore present in a vast array of biologically active compounds, from naturally occurring alkaloids like morphine and ephedrine (B3423809) to synthetic therapeutic agents. nih.gov The isobutyl group on the nitrogen atom of this compound can influence the steric and electronic properties of the molecule, making it a specific starting point for the targeted synthesis of complex derivatives.
For instance, derivatives of phenethylamine (B48288) are crucial in the synthesis of various therapeutic compounds. While direct synthesis pathways for complex molecules starting from this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates suggests its potential as a precursor. The synthesis of analogues of drugs like celecoxib, a selective COX-2 inhibitor, often involves the construction of a pyrazole (B372694) ring system, which can be formed from precursors containing amine functionalities. researchgate.netnih.gov The phenylethylamine backbone can be a key component in building such structures.
Intermediate in the Synthesis of Functional Compounds
As an intermediate, this compound can be modified through various chemical reactions to introduce new functional groups, leading to compounds with specific properties. The secondary amine functionality allows for reactions such as acylation, alkylation, and participation in condensation reactions.
A notable, albeit general, example is the reaction of phenethylamines with acyl chlorides or anhydrides to form amides. This reaction is a fundamental step in the synthesis of many functional compounds. For example, N-(2-arylethyl)-2-methylprop-2-enamides, which are derivatives of phenethylamines, are synthesized by reacting the corresponding amine with methacryloyl chloride. nih.gov This transformation introduces a polymerizable group, converting the phenethylamine derivative into a functional monomer for materials science applications, as will be discussed later.
The table below summarizes key reactions involving the phenethylamine scaffold, illustrating its role as a versatile intermediate.
| Reaction Type | Reactants | Product Type | Significance |
| N-Acylation | Phenethylamine derivative, Acyl chloride/anhydride (B1165640) | N-acylphenethylamine | Introduction of carbonyl functionality, precursor to various functional compounds. |
| Reductive Amination | Phenylacetaldehyde (B1677652), Isobutylamine (B53898) | This compound | A common synthetic route to the title compound. |
| Three-Component Reaction | Benzylamine derivatives, Triethyl orthoformate, Diethyl phosphite | N-substituted aminomethylenebisphosphonic acids | Demonstrates the reactivity of the amine group in multi-component reactions to form complex molecules. mdpi.com |
Contributions to Materials Science
The unique chemical structure of this compound and its derivatives lends itself to applications in the burgeoning field of materials science, from the creation of novel polymers to the development of energy storage solutions.
Integration into Polymeric Architectures
Amine-functional polymers are a significant class of materials due to the reactive nature of the amine group, which allows for crosslinking, surface modification, and the introduction of specific functionalities. polysciences.comnih.gov While direct polymerization of this compound is not a common strategy, its derivatives can be designed to act as monomers for polymerization.
As mentioned previously, the conversion of a phenethylamine derivative to an N-(2-arylethyl)-2-methylprop-2-enamide creates a monomer that can be incorporated into polymer chains through radical polymerization. nih.gov The resulting polymer would feature the this compound moiety as a pendant group, influencing the polymer's properties such as its hydrophobicity, thermal stability, and potential for post-polymerization modification. The presence of the aromatic ring and the alkyl chain can impact the polymer's solubility and its interactions with other materials. Amine-functionalized porous organic polymers, for instance, are extensively studied for applications such as carbon dioxide capture, where the amine groups provide active sites for gas adsorption. rsc.orgosti.gov
Potential in Electrode Materials and Energy Storage Research
An intriguing and specific application of this compound has been noted in the context of energy storage. It has been mentioned in connection with cellulose (B213188) lithiation, a process crucial for producing electrode materials. biosynth.com Cellulose, a renewable and abundant polymer, is being explored as a component in lithium-ion batteries, particularly for separators and as a binder for electrode materials. mdpi.com
The modification of cellulose is key to enhancing its performance in battery applications. The use of amine compounds can facilitate the disruption of the extensive hydrogen-bonding network in cellulose, making it more amenable to chemical modifications like lithiation. While the precise mechanism of how this compound aids in this process is not detailed in the available literature, it is plausible that its basicity and steric bulk play a role in interacting with the cellulose structure. The resulting modified cellulose could then be used as a stable and efficient component in battery electrodes, contributing to the development of more sustainable energy storage devices. Research in this area is ongoing, with various materials being investigated to improve the performance of lithium-ion and other battery technologies. bohrium.comresearchgate.net
Applications in Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and a cross-linker in the presence of a "template" molecule (the target molecule or a close analogue). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.
Derivatives of phenethylamine, including structures very similar to this compound, have been successfully used as templates or pseudo-templates in the synthesis of MIPs for the selective recognition of amphetamine-type stimulants (ATS). researchgate.netnih.govnih.gov For example, N-methylphenethylamine has been used as a dummy template to create MIPs that can selectively extract various ATS from complex matrices like sewage and urine. nih.govresearchgate.net
The principle relies on the non-covalent interactions (e.g., hydrogen bonding, ionic interactions, and hydrophobic interactions) between the template molecule and the functional monomers. The resulting MIPs exhibit high selectivity for the target analytes. The table below presents data on the binding capacity and imprinting factors of MIPs synthesized using a phenethylamine derivative as a template for the recognition of various amphetamine-type stimulants.
| Analyte | Binding Capacity of MIP (µmol/g) | Binding Capacity of NIP (µmol/g) | Imprinting Factor (IF) |
| Amphetamine | 2.74 | 1.11 | 2.47 |
| Methamphetamine | 3.01 | 1.05 | 2.87 |
| MDMA | 2.95 | 1.15 | 2.57 |
| Tyramine | 2.74 | 1.11 | 2.47 nih.gov |
| L-Norepinephrine | - | - | 2.50 nih.gov |
| (Data adapted from studies on MIPs for phenethylamine derivatives and amphetamine-type stimulants. NIP refers to Non-Imprinted Polymer, which is synthesized without the template and serves as a control. The imprinting factor (IF) is the ratio of the binding capacity of the MIP to that of the NIP, indicating the selectivity of the imprinted sites.) |
This application highlights the utility of the this compound scaffold in creating highly selective materials for analytical and separation purposes. The development of such MIPs is crucial for forensic science, environmental monitoring, and clinical diagnostics. newcastle.edu.au
Inhibitor Development and Structure-Activity Relationship (SAR) Studies
This compound and its chemical relatives are recognized for their role as inhibitors in various biological systems. biosynth.com The development of these molecules as inhibitors is heavily reliant on understanding their structure-activity relationships (SAR), which dictate how chemical structure influences biological activity.
The phenethylamine core is a well-established pharmacophore found in numerous physiologically active compounds. mdpi.com Its mechanism of inhibition often stems from its structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, allowing it to interact with their respective receptors and transporters. mdpi.commdpi.com For instance, many phenethylamine derivatives act as inhibitors of dopamine reuptake by targeting the dopamine transporter (DAT). biomolther.orgnih.govbiomolther.org By blocking the transporter, these compounds increase the concentration of dopamine in the synaptic cleft, thereby modulating dopaminergic neurotransmission. nih.govbiomolther.org
The inhibitory action is not limited to neurotransmitter transporters. Derivatives of the phenethylamine scaffold have been developed as inhibitors for a range of enzymes, including:
Carbonic Anhydrases (CAs): These enzymes are involved in pH homeostasis and other physiological processes. nih.gov
Aldose Reductase (ALR2): This enzyme is implicated in diabetic complications. mdpi.comnih.gov
Dipeptidyl Peptidases (DPP): Specifically DPP4, which is a target for type 2 diabetes therapies. nih.gov
The interaction with these biological targets is typically driven by a combination of hydrophobic, ionic, and hydrogen bonding interactions, facilitated by the phenyl ring, the ethyl linker, and the amino group of the phenethylamine structure.
The three-dimensional shape, or conformation, of a phenylethylamine derivative is critical for its ability to bind to a biological target. Computational studies, such as those using MNDO and PCILO methods, have shown that simple phenethylamines tend to adopt an extended conformation. nih.gov This extended shape allows the molecule to fit into specific binding sites, such as the classical Easson-Stedman sites on adrenergic receptors. nih.gov
The flexibility of the ethyl chain allows the molecule to adopt different spatial arrangements. Molecular recognition depends on the molecule assuming a conformation that is complementary to the topography of the receptor's binding pocket. For example, in the context of the human dopamine transporter (hDAT), docking simulations have revealed that specific isomers of phenethylamine derivatives fit snugly into a binding site defined by transmembrane helices 1, 3, and 6. biomolther.orgnih.gov The precise orientation, governed by conformational preferences, determines the stability of the ligand-receptor complex and, consequently, its inhibitory potency.
N-Alkylation: The introduction of an alkyl group, such as the (2-methylpropyl) group in the title compound, can influence several properties.
Potency and Selectivity: In a study on benzazepine-based inhibitors of phenylethanolamine N-methyltransferase (PNMT), the addition of a 3-alkyl substituent was found to decrease both PNMT inhibitory activity and affinity for the α2-adrenoceptor, suggesting that this region is sensitive to steric bulk. nih.gov
Binding Affinity: Research on dopamine reuptake inhibitors has shown that compounds with longer alkyl groups at the alkylamine position exhibit stronger inhibitory activities. biomolther.orgnih.gov
Substituent Effects: The nature and position of substituents on the phenyl ring are crucial for tuning inhibitory activity.
Electronic Effects: Adding electron-withdrawing groups, like a nitro group, can enhance the potency and selectivity of inhibitors. For example, 8-nitro-THBA was found to be a potent and selective inhibitor of PNMT. nih.gov
Steric and Lipophilic Effects: In a study of phenethylamine derivatives targeting the 5-HT₂A receptor, alkyl or halogen groups at the para position of the phenyl ring had a positive effect on binding affinity. nih.govnih.govresearchgate.net
The table below summarizes findings on how different substitutions on a phenethylamine framework can affect inhibitory activity against specific targets.
| Target | Substitution Type | Observation | Reference |
| Dopamine Transporter (DAT) | Longer N-alkyl groups | Stronger inhibitory activity | biomolther.orgnih.gov |
| Phenylethanolamine N-methyltransferase (PNMT) | 3-Alkyl substituent on a THBA nucleus | Decreased inhibitory activity and receptor affinity | nih.gov |
| Phenylethanolamine N-methyltransferase (PNMT) | 8-Nitro group on a THBA nucleus | Increased potency and selectivity | nih.gov |
| 5-HT₂A Receptor | para-Alkyl or halogen on phenyl ring | Positive effect on binding affinity | nih.govnih.govresearchgate.net |
Participation in Radical Chemistry and Polymerization Systems
Beyond medicinal applications, derivatives of this compound are relevant in the field of polymer chemistry, particularly in controlled radical polymerization techniques.
Nitroxide-Mediated Polymerization (NMP) is a powerful method for creating polymers with well-defined architectures, molecular weights, and low dispersity. nih.gov This technique relies on the use of stable nitroxide radicals to reversibly terminate growing polymer chains.
Aminoxyl derivatives, which can be formed from secondary amines like this compound, are central to NMP. These derivatives function as initiators or controllers in the polymerization process. A structurally related compound, N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine, has been used as an initiator in the NMP of styrene (B11656) and its derivatives. nih.gov In a study on the copolymerization of α-trifluoromethylstyrenes with styrenes, this initiator, known as Hawker's universal initiator, successfully initiated the polymerization, although other initiators were found to be more efficient for that specific system. nih.gov
The general mechanism involves the homolytic cleavage of the C-ON bond in the alkoxyamine initiator, generating a propagating radical (P•) and a stable nitroxide radical (T•). The propagating radical adds to monomer units, while the nitroxide radical reversibly combines with the growing polymer chain end. This reversible capping process maintains a low concentration of active radicals, preventing premature termination and allowing for controlled chain growth.
The structure of the amine precursor influences the stability and reactivity of the resulting nitroxide and, consequently, the effectiveness of the NMP process. The steric bulk provided by the (2-methylpropyl) and (2-phenylethyl) groups would be expected to play a significant role in the kinetics of the polymerization and the types of monomers that can be effectively controlled.
Advanced Analytical and Spectroscopic Characterization of 2 Methylpropyl 2 Phenylethyl Amine and Its Adducts
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are fundamental for the separation and quantification of (2-Methylpropyl)(2-phenylethyl)amine from complex matrices and for its purification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide powerful tools for its analysis.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the amine functional group, derivatization is often employed to improve chromatographic peak shape and thermal stability.
General GC Methodological Approach:
Column: A non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is typically suitable for the separation of phenethylamine (B48288) derivatives.
Injection: Split/splitless injection is commonly used.
Carrier Gas: Helium or hydrogen is used as the carrier gas.
Oven Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the compound with good peak shape.
Detection: A Flame Ionization Detector (FID) provides a robust and sensitive means of detection. For structural confirmation and identification, a Mass Spectrometer (MS) is invaluable.
Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation:
While specific mass spectral data for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of other N-alkylated phenethylamines. mdpi.comresearchgate.net The electron ionization (EI) mass spectrum is expected to be dominated by fragmentation resulting from cleavage of the C-C bond beta to the nitrogen atom (α-cleavage relative to the phenyl ring), which is a characteristic fragmentation pathway for phenethylamines. mdpi.com
Expected Key Fragmentation Ions for this compound:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 91 | Tropylium (B1234903) cation ([C7H7]+) | Rearrangement and cleavage of the phenylethyl moiety. |
| 105 | [C8H9]+ | Cleavage of the bond between the two ethyl carbons. |
| 176 | [M-H]+ | Loss of a hydrogen atom from the molecular ion. |
| 177 | [M]+ | Molecular ion. |
For enhanced sensitivity and specificity, derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be utilized, which would alter the fragmentation pattern and increase the molecular weight of the resulting derivative. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including this compound. Reversed-phase HPLC is the most common mode used for this class of compounds.
General HPLC Methodological Approach:
Column: A C18 or C8 reversed-phase column is typically employed. To mitigate peak tailing associated with the basic amine group interacting with residual silanols on the stationary phase, base-deactivated columns are often preferred. acs.orgnih.gov
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. The buffer is often slightly acidic to ensure the analyte is in its protonated form, which can improve peak shape. nih.gov
Detection: A Diode Array Detector (DAD) or a UV detector can be used for detection, typically at a wavelength around 210-220 nm. For greater sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. nih.govnih.gov
LC-MS Analysis:
LC-MS, particularly with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, is a powerful tool for the analysis of phenethylamines. nih.govnih.gov It provides molecular weight information from the protonated molecular ion [M+H]+ and structural information from fragmentation in the mass spectrometer.
This compound is a chiral compound, existing as two enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography is the primary method for achieving this separation.
Two main strategies are employed for the chiral separation of amines by HPLC:
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach. CSPs containing chiral selectors such as cyclodextrins, polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) derivatives), or protein-based selectors can be used to differentiate between the enantiomers. mdpi.com The choice of CSP and mobile phase is critical for achieving separation.
Indirect Separation after Derivatization: The racemic amine can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. acs.org
While specific methods for the chiral separation of this compound are not detailed in the available literature, methodologies developed for other chiral phenethylamines can be adapted. acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
It is important to note that publicly available, experimentally determined NMR spectra for this compound are scarce. The following sections describe the expected NMR signals based on the compound's structure and known chemical shift values for similar functional groups. libretexts.orgopenstax.orgorganicchemistrydata.org
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 2.8-3.0 | Multiplet | 4H | -CH₂-CH₂- (phenylethyl moiety) |
| ~ 2.4-2.6 | Doublet | 2H | -N-CH₂- (isobutyl moiety) |
| ~ 1.7-1.9 | Multiplet | 1H | -CH- (isobutyl moiety) |
| ~ 0.9 | Doublet | 6H | -CH(CH₃)₂ (isobutyl moiety) |
| Variable | Singlet (broad) | 1H | N-H |
This table represents predicted chemical shifts and multiplicities. Actual experimental values may vary depending on the solvent and other experimental conditions.
The aromatic protons would appear as a complex multiplet in the downfield region. The two methylene (B1212753) groups of the phenylethyl chain would likely appear as two distinct multiplets. The protons of the isobutyl group would show characteristic splitting patterns: a doublet for the two protons adjacent to the nitrogen, a multiplet for the single proton, and a doublet for the six equivalent methyl protons. The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Quaternary aromatic carbon (C-ipso) |
| ~ 128-129 | Aromatic CH carbons |
| ~ 126 | Aromatic CH carbon (C-para) |
| ~ 58-60 | -N-CH₂- (isobutyl moiety) |
| ~ 50-52 | -N-CH₂- (phenylethyl moiety) |
| ~ 36-38 | -CH₂-Ph (phenylethyl moiety) |
| ~ 28-30 | -CH- (isobutyl moiety) |
| ~ 20-22 | -CH(CH₃)₂ (isobutyl moiety) |
This table represents predicted chemical shifts. Actual experimental values may vary. libretexts.orgorganicchemistrydata.org
The spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (120-140 ppm). The carbons of the ethyl and isobutyl chains attached to the nitrogen would appear in the midfield region (around 20-60 ppm).
Advanced NMR Techniques for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. While basic 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques are required to probe the conformational dynamics and spatial relationships within this compound.
Due to the flexible nature of the ethyl and isobutyl side chains, the molecule can adopt various conformations in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the through-space proximity of protons, which in turn helps to define the preferred conformational state. For instance, NOE correlations between the protons of the phenyl ring and the isobutyl group would suggest a folded conformation where the alkyl chain is in proximity to the aromatic ring. Such folded conformations in related phenylethylamines are sometimes stabilized by weak N-H•••π interactions. rsc.org
Variable-temperature (VT) NMR studies can provide information on the dynamics of the molecule, such as the energy barriers for bond rotations. By monitoring the chemical shifts and line shapes over a range of temperatures, it is possible to identify the presence of different conformers and calculate the thermodynamic parameters for their interchange. In related N-substituted phenylethylamines, hindered rotation around the C-N bond can lead to the observation of distinct sets of signals for different rotamers at low temperatures. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho, meta, para) | 7.15-7.30 (m, 5H) | 140.0 (C), 128.9 (CH), 128.5 (CH), 126.3 (CH) |
| -CH₂-Ph | ~2.80 (t, 2H) | ~36.5 |
| -CH₂-N- | ~2.70 (t, 2H) | ~53.0 |
| N-H | ~1.5 (br s, 1H) | - |
| N-CH₂-CH(CH₃)₂ | ~2.45 (d, 2H) | ~59.0 |
| -CH(CH₃)₂ | ~1.80 (m, 1H) | ~28.0 |
| -CH(CH₃)₂ | ~0.90 (d, 6H) | ~20.5 |
Note: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound. The exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its chemical formula, C₁₂H₂₀N.
Table 2: HRMS Data for this compound
| Formula | Ion | Calculated Exact Mass |
| C₁₂H₁₉N | [M+H]⁺ | 178.1596 |
Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is an indispensable tool for the separation, detection, and identification of components within a mixture. acs.orgfda.gov.tw This technique is particularly useful for analyzing reaction mixtures during the synthesis of this compound or for detecting it in complex matrices. The liquid chromatography step separates the target compound from impurities and byproducts based on their physicochemical properties, such as polarity. The eluent is then introduced into the mass spectrometer via an ESI source, which generates gas-phase ions of the analytes with minimal fragmentation.
Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. nih.gov In this technique, the parent ion of this compound (m/z 178) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. Common fragmentation pathways for phenylethylamines include the cleavage of the C-C bond benzylic to the nitrogen, leading to the formation of a tropylium ion (m/z 91), and cleavage of the N-alkyl bond.
Table 3: Expected Key Fragment Ions in the ESI-MS/MS Spectrum of [C₁₂H₂₀N]⁺
| m/z | Proposed Fragment Structure/Identity |
| 178 | [M+H]⁺ |
| 121 | [M - C₄H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic, and aliphatic moieties. rockymountainlabs.comorgchemboulder.comspectroscopyonline.com
The key diagnostic peak would be the N-H stretching vibration of the secondary amine, which typically appears as a single, weak to medium intensity band in the region of 3300-3350 cm⁻¹. openstax.orglibretexts.org This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. Other important absorptions include the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹), as well as C=C stretching vibrations of the phenyl ring in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3350 | N-H Stretch | Secondary Amine |
| 3020-3080 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH, CH₃) |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |
| 1100-1250 | C-N Stretch | Aliphatic Amine |
| 690-770 | C-H Bend (out-of-plane) | Monosubstituted Benzene (B151609) |
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a suitable single crystal of the free amine this compound may be challenging due to its liquid state at room temperature, crystalline derivatives can be prepared. For instance, reaction with a suitable acid (e.g., hydrochloric acid, picric acid) can form a salt that is more amenable to crystallization.
A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. acs.org This data would reveal the arrangement of the phenyl and isobutyl groups relative to each other and provide insights into intermolecular interactions, such as hydrogen bonding involving the secondary amine proton and the counter-ion, which dictate the crystal packing.
Electron Spin Resonance (ESR) for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. ethernet.edu.etlibretexts.orgslideshare.net While this compound itself is not a radical, ESR spectroscopy would be the primary tool to study any radical species derived from it, for example, through oxidation or photolysis.
If a radical were formed, such as the corresponding aminyl radical [(2-Methylpropyl)(2-phenylethyl)aminyl radical], ESR would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants. nih.gov The interaction of the unpaired electron with magnetic nuclei (e.g., ¹⁴N, ¹H) splits the ESR signal into multiple lines, and the magnitude of this splitting is related to the spin density on that nucleus. This would allow for the identification of the radical center and provide insights into its electronic structure and geometry.
Computational Chemistry and Theoretical Studies on 2 Methylpropyl 2 Phenylethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and predict the reactivity of molecules. nih.govnih.gov Methods like the B3LYP functional combined with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) are commonly used to optimize molecular geometry and calculate vibrational frequencies and electronic properties. nih.govsemanticscholar.org
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. sphinxsai.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comsphinxsai.com These calculations can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in studies of related molecules, the molecular electrostatic potential (MEP) map, derived from these calculations, shows negative potential sites, often on nitrogen or oxygen atoms, indicating likely centers for electrophilic attack. nih.govsphinxsai.com
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Definition | Significance in Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). The energy of the HOMO is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). The energy of the LUMO is related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability. numberanalytics.com |
While specific HOMO-LUMO energy values for (2-Methylpropyl)(2-phenylethyl)amine require a dedicated computational study, analysis of similar structures like 2-Aminoethanethiol shows how these calculations are applied. sphinxsai.com The lowering of the HOMO-LUMO energy gap is considered to have a substantial influence on intermolecular charge transfer and the bioactivity of a molecule. sphinxsai.com
Quantum chemical calculations are instrumental in mapping potential reaction pathways and identifying the transition state structures. By calculating the potential energy surface of a reaction, chemists can determine the energy barriers (activation energies) associated with different mechanisms. This allows for the prediction of the most favorable reaction route.
For phenethylamine (B48288) derivatives, this could involve modeling metabolic pathways, such as N-dealkylation or hydroxylation of the phenyl ring. The calculations would involve optimizing the geometries of the reactant, product, and the high-energy transition state that connects them. Although specific studies on the reaction pathways of this compound were not found, the general methodology is well-established for exploring the reactivity and degradation of organic molecules. wikipedia.org
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the behavior of larger systems over time, such as the conformational flexibility of a molecule or its interaction with a biological receptor.
This compound is a flexible molecule due to the presence of several single bonds. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape, or "bioactive conformation," to fit into a receptor's binding site.
Studies on conformationally constrained phenethylamine analogs have highlighted the importance of the relative orientation of the amine and phenyl groups for receptor affinity. plos.orgresearchgate.netnih.gov For a flexible molecule like this compound, computational methods can predict the population of different low-energy conformers in solution, providing insight into the shapes the molecule is likely to adopt.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomolther.org This method is widely used in drug design to understand structure-activity relationships (SAR). biomolther.orgbiomolther.org Docking simulations have been performed extensively on phenethylamine derivatives to predict their binding to various targets, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) receptors (5-HT₂). plos.orgbiomolther.org
In these studies, the ligand and a 3D model of the receptor are prepared, and a scoring function is used to estimate the binding affinity for different binding poses. biomolther.orgnih.gov For example, a docking study of β-phenethylamine derivatives with the human dopamine transporter (hDAT) used scoring functions like Vina, Smina, and Vinardo to predict binding scores and poses. biomolther.orgbiomolther.org The results showed that potent inhibitors fit into a binding site covered by specific helices of the transporter, forming hydrogen bonds and other interactions with key amino acid residues like Phe76, Val152, and Tyr156. biomolther.org
Table 2: Example Docking Scores (kcal/mol) for Chiral Isomers of a Phenethylamine Analog (Compound 9) with hDAT *
| Scoring Function | (S)-form | (R)-form |
|---|---|---|
| Vina | -8.7 | -8.5 |
| Smina | -8.8 | -8.6 |
| Vinardo | -8.3 | -8.1 |
| Autodock4 (AD4) | -8.6 | -8.4 |
*Data is for a representative phenethylamine derivative from a study on dopamine reuptake inhibitors and is used here for illustrative purposes. The (S)-form was found to be more stable. biomolther.orgbiomolther.org
These simulations provide a theoretical basis for identifying which structural features of phenethylamine analogs, and by extension this compound, are critical for binding to specific receptors. biomolther.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A global QSAR model for a diverse set of 40 phenethylamine derivatives was developed to predict their logP values, a key physicochemical property. nih.gov
In this study, molecular descriptors, which are numerical values derived from the chemical structure, were calculated for each compound. nih.gov Significant descriptors were then used to build a mathematical model using Multiple Linear Regression (MLR). The study identified two crucial descriptors for regulating the logP of phenethylamines:
BLTF96: A descriptor related to the Verhaar model of Fish base-line toxicity from MLOGP. nih.gov
Mor15u: A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor. nih.gov
The statistical quality of the resulting QSAR models was high, as indicated by several metrics. nih.gov
Table 3: Statistical Parameters of QSAR Models for Phenethylamine Derivatives
| Model | R² (Coefficient of Determination) | R²A (Adjusted R²) | F-statistic | Standard Error |
|---|---|---|---|---|
| One-variable model | 0.866 | 0.862 | 181.936 | 0.365 |
| Two-variable model | 0.937 | 0.932 | 199.812 | 0.255 |
*Data from a global QSAR study on phenethylamine derivatives. nih.gov
These statistically significant models demonstrate the ability of QSAR to predict the properties of phenethylamines based on their structural features. nih.gov Such models can be powerful tools in medicinal chemistry to screen virtual libraries of compounds, including new derivatives like this compound, and prioritize them for synthesis and experimental testing. nih.govresearchgate.net
Computational Studies in Catalysis and Reaction Mechanism Elucidation
Computational and theoretical chemistry have become indispensable tools for investigating reaction mechanisms and the role of catalysts in chemical transformations. For derivatives of 2-phenylethylamine, computational methods such as Density Functional Theory (DFT) are employed to explore reaction pathways and elucidate the intricate details of catalytic cycles. However, a review of the current scientific literature reveals a notable absence of specific computational studies focused on this compound in the context of catalysis and reaction mechanism elucidation.
In related fields, computational analyses have provided significant insights. For instance, DFT calculations have been used to study the palladium-catalyzed synthesis of carbamates from related molecules like (R)-(-)-2-phenylglycinol, confirming that the reaction is not spontaneous and requires a catalyst. mdpi.com These studies often involve calculating the energetic feasibility of proposed reaction pathways, including the energies of intermediates and transition states. mdpi.com
Furthermore, computational methods are instrumental in understanding catalyst deactivation. Studies on Ziegler-Natta catalysts, for example, have used DFT to investigate how amines, such as dimethylamine (B145610) and diethylamine, can act as poisons by forming stable complexes with the catalyst or co-catalyst, thereby inhibiting the polymerization process. nih.gov The thermodynamic and kinetic parameters of these poisoning pathways, including Gibbs free energy and activation barriers, can be quantified through such calculations. nih.gov
Theoretical studies on other organic molecules also highlight the power of these methods. For example, DFT and time-dependent DFT (TD-DFT) calculations are used to analyze molecular geometry, electronic properties (like HOMO-LUMO gaps), and spectroscopic characteristics, which are crucial for predicting a molecule's reactivity and potential catalytic activity. researchgate.netnih.gov
Although direct computational data for this compound in catalysis is lacking, the established methodologies used for similar and related compounds provide a clear framework for how such an investigation could be conducted. Future computational research in this area would be necessary to generate the specific data required for a thorough understanding of its catalytic potential.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Highly Functionalized (2-Methylpropyl)(2-phenylethyl)amine Derivatives
The development of novel synthetic strategies is paramount to unlocking the full potential of this compound. While classical methods such as reductive amination of phenylacetaldehyde (B1677652) with isobutylamine (B53898) or the alkylation of 2-phenylethylamine with an isobutyl halide are viable, future research will likely focus on more sophisticated and efficient approaches to generate highly functionalized derivatives.
Modern cross-coupling reactions, for instance, offer a powerful toolkit for this purpose. Methodologies like the Negishi cross-coupling of organozinc reagents with aryl halides could be adapted to synthesize derivatives with complex aromatic substitutions. researchgate.net Furthermore, the use of Ni/photoredox cross-electrophile coupling, which has been successfully applied to the synthesis of various β-phenethylamines from aliphatic aziridines and aryl iodides, presents a promising avenue for creating a diverse library of this compound analogs under mild conditions. ucla.eduacs.org These advanced methods would allow for the precise installation of a wide array of functional groups on both the phenyl ring and the ethylamine (B1201723) backbone, which is crucial for fine-tuning the compound's properties for specific applications.
Future synthetic endeavors could also explore C-H activation techniques to directly functionalize the phenylethylamine core, offering a more atom-economical and efficient route to novel derivatives.
Exploration of Stereoselective Applications in Chemical Systems
The phenylethylamine scaffold is a cornerstone in asymmetric synthesis, often employed as a chiral auxiliary to induce stereoselectivity in chemical reactions. nih.govrsc.orgyoutube.com Given that this compound possesses a chiral center if substituted on the benzylic carbon, its enantiomerically pure forms could serve as valuable chiral building blocks or auxiliaries.
Future research should focus on the development of stereoselective syntheses of this compound derivatives. This could involve the use of chiral catalysts or the separation of enantiomers from a racemic mixture. Once obtained in enantiopure form, these derivatives could be explored as chiral auxiliaries in a variety of transformations, such as diastereoselective alkylations, reductions, and cycloadditions, to generate other chiral molecules of interest. researchgate.net The isobutyl group on the nitrogen atom could play a significant role in influencing the stereochemical outcome of these reactions due to its steric bulk. The application of these derivatives in the synthesis of complex natural products and pharmaceuticals represents a significant and unexplored area of research. nih.gov
| Potential Stereoselective Application | Description |
| Chiral Auxiliary | The enantiomerically pure compound can be temporarily incorporated into a substrate to direct a subsequent chemical reaction to occur with a specific stereochemistry. |
| Chiral Ligand | The compound can be used to form a complex with a metal catalyst, creating a chiral environment that promotes the formation of one enantiomer of a product over the other in a catalytic reaction. |
| Chiral Resolving Agent | The enantiomerically pure amine can be used to form diastereomeric salts with a racemic mixture of a chiral acid, allowing for the separation of the enantiomers by crystallization. |
Integration into Advanced Materials and Nanotechnology
The unique structural features of this compound make it an interesting candidate for integration into advanced materials and nanotechnology. The aromatic phenyl ring can participate in π-π stacking interactions, while the amine group provides a site for covalent attachment or electrostatic interactions.
One promising avenue is the use of its derivatives in the creation of molecularly imprinted polymers (MIPs). By functionalizing the molecule with a polymerizable group, such as a methacrylate, it can be used as a template for the synthesis of polymers with tailored recognition sites. mdpi.com These MIPs could find applications in chemical sensing, separation technologies, and as catalysts.
Furthermore, the self-assembly of appropriately functionalized this compound derivatives could lead to the formation of novel supramolecular structures, such as hydrogels or nanofibers. researchgate.netnih.govrsc.org The interplay between the hydrophobic isobutyl group and the aromatic ring will be a key factor in directing the self-assembly process. In the realm of nanotechnology, these derivatives could be used to functionalize the surface of nanoparticles, such as gold or silica, to impart specific properties, such as improved dispersibility in organic media or the ability to interact with biological systems. nih.gov
Further Elucidation of Structure-Reactivity Relationships in Complex Chemical Environments
A deeper understanding of the structure-reactivity relationships of this compound and its derivatives is crucial for predicting their behavior and designing new applications. The interplay between the electronic properties of the phenyl ring, the steric and electronic effects of the isobutyl group, and the basicity of the nitrogen atom will dictate the compound's reactivity in various chemical environments.
Systematic studies involving the synthesis of a library of derivatives with varying substituents on the phenyl ring and modifications to the alkyl chain will be essential. The reactivity of these compounds could then be evaluated in a range of chemical reactions, and the data used to build quantitative structure-activity relationship (QSAR) models. nih.gov These models would be invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired properties. For example, understanding how substituents on the phenyl ring influence the nucleophilicity of the amine would be critical for its application in organic synthesis.
Expanded Computational Investigations to Predict New Applications and Properties
Computational chemistry offers a powerful tool to complement experimental studies and to guide future research directions. Quantum chemical calculations can provide detailed insights into the conformational preferences, electronic structure, and reactivity of this compound and its derivatives. daneshyari.comacs.org
Molecular dynamics simulations can be employed to study the behavior of these molecules in different environments, such as in solution or at the interface of a material. nih.govpku.edu.cn For instance, simulations could predict how these molecules interact with biological macromolecules or how they self-assemble into larger structures.
Furthermore, the development of predictive QSAR models, based on a combination of experimental and computational data, could be used to screen virtual libraries of this compound derivatives for a wide range of potential applications, from medicinal chemistry to materials science. researchgate.netnih.gov This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules.
| Computational Method | Potential Application for this compound |
| Quantum Chemistry (e.g., DFT) | Determination of stable conformers, electronic properties (e.g., HOMO/LUMO energies), and reaction mechanisms. daneshyari.comacs.org |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution, interactions with other molecules (e.g., proteins, polymers), and self-assembly processes. nih.govpku.edu.cn |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for properties such as biological activity, toxicity, or material performance based on molecular structure. nih.govresearchgate.netnih.gov |
Q & A
Q. What is the correct IUPAC nomenclature for "(2-Methylpropyl)(2-phenylethyl)amine," and how does its structure influence reactivity?
The compound’s IUPAC name is derived by prioritizing substituents based on Cahn-Ingold-Prelog rules. The "2-methylpropyl" group (formerly isobutyl) is a branched alkyl chain, while "2-phenylethyl" denotes a phenethyl group. The amine functional group’s basicity is influenced by steric hindrance from the branched alkyl groups and resonance stabilization from the aromatic ring, affecting its reactivity in nucleophilic substitution or condensation reactions .
Q. What synthetic methodologies are recommended for laboratory-scale preparation of this compound?
A common approach involves reductive amination of 2-phenylacetaldehyde with 2-methylpropylamine using sodium cyanoborohydride under mild acidic conditions (pH 5–6). Alternatively, nucleophilic substitution between 2-phenylethyl bromide and 2-methylpropylamine in anhydrous THF with a base like K₂CO₃ can yield the product. Purity is typically verified via GC-MS or ¹H-NMR .
Q. How should researchers safely handle and store "this compound" in the laboratory?
The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and PPE. Store in airtight containers under nitrogen at 2–8°C, away from strong oxidizers or acids. Spills should be contained with sand or vermiculite and disposed of via hazardous waste protocols .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- GC-MS : To confirm molecular weight (MW: 177.29 g/mol) and detect impurities.
- ¹H-NMR : Peaks at δ 0.9–1.2 (methyl groups), δ 2.5–3.2 (amine protons), and δ 7.2–7.4 (aromatic protons) are diagnostic.
- FT-IR : N-H stretching (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) bands validate functional groups .
Advanced Research Questions
Q. How can enantioselective synthesis of this amine be optimized for chiral resolution studies?
Employ chiral catalysts like (R)-BINAP with palladium in asymmetric hydrogenation of imine precursors. Monitor enantiomeric excess (ee) via chiral HPLC using a cellulose-based column (e.g., Chiralpak IA). Computational modeling (DFT) can predict transition states to refine catalyst design .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in receptor binding assays (e.g., serotonin receptor agonism) may arise from variations in cell lines or assay conditions. Standardize protocols using HEK-293 cells transfected with human 5-HT2A receptors and validate via competitive radioligand binding (³H-ketanserin). Cross-reference with in silico docking studies (AutoDock Vina) to correlate affinity predictions .
Q. How do steric and electronic effects of the 2-methylpropyl group influence metabolic stability in pharmacokinetic studies?
The branched alkyl chain reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) compared to linear analogs. Assess stability via liver microsome assays (human/rat) with LC-MS quantification. Compare half-life (t½) values against structural analogs to isolate steric contributions .
Q. What computational tools predict the compound’s environmental fate and ecotoxicity?
Use EPI Suite’s BIOWIN model to estimate biodegradability and ECOSAR for aquatic toxicity predictions. Input physicochemical data (logP: ~2.5, water solubility: ~10 mg/L) to derive hazard thresholds. Experimental validation via Daphnia magna acute toxicity tests (48-h LC₅₀) is recommended .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in synthetic yields due to solvent polarity?
Screen solvents (e.g., THF vs. DMF) using a Design of Experiments (DoE) approach. Polar aprotic solvents enhance nucleophilicity but may promote side reactions. Optimize via response surface methodology (RSM), focusing on temperature (40–80°C) and reaction time (6–24 h) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?
Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests to compare potency across receptor subtypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
